Methyl 4-methylthiophene-2-carboxylate

Description

Molecular Architecture and Crystallographic Properties

The molecular architecture of methyl 4-methylthiophene-2-carboxylate is defined by its characteristic thiophene ring system with specific substitution patterns that influence its overall three-dimensional structure. The compound exhibits a molecular formula of C₇H₈O₂S with a molecular weight of 156.2 grams per mole, as confirmed by multiple chemical databases. The thiophene ring serves as the central structural motif, featuring a planar five-membered aromatic system containing one sulfur atom. This heterocyclic framework provides the compound with distinctive electronic properties that differ significantly from purely carbocyclic aromatic systems.

The substitution pattern plays a crucial role in determining the compound's spatial arrangement and electronic distribution. The methyl group positioned at the 4-carbon of the thiophene ring creates specific steric and electronic effects that influence molecular conformation. Simultaneously, the carboxylate group esterified with methanol at the 2-position introduces additional functional group interactions that contribute to the overall molecular stability. The ester functionality adopts a planar configuration that maintains conjugation with the thiophene ring system, optimizing electronic delocalization throughout the molecule.

Crystallographic data from the Crystallography Open Database provides insights into related thiophene carboxylate structures, offering valuable comparative information for understanding molecular packing and intermolecular interactions. While specific crystallographic parameters for this compound require further investigation, related compounds demonstrate typical thiophene ring geometries with carbon-sulfur bond lengths and ring angles consistent with aromatic character. The molecular geometry optimization studies suggest that the compound adopts a conformation that minimizes steric hindrance between the methyl substituent and the carboxylate group while maintaining optimal orbital overlap for aromatic stabilization.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₈O₂S | |

| Molecular Weight | 156.2 g/mol | |

| Chemical Abstracts Service Registry Number | 28686-90-0 | |

| European Community Number | 893-796-1 |

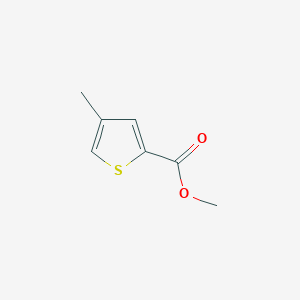

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-3-6(10-4-5)7(8)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJMWNYIBNSQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380582 | |

| Record name | methyl 4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28686-90-0 | |

| Record name | methyl 4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification of 4-methylthiophene-2-carboxylic Acid

The most straightforward approach starts from commercially available or synthesized 4-methylthiophene-2-carboxylic acid. This acid undergoes esterification with methanol under acidic conditions to yield methyl 4-methylthiophene-2-carboxylate.

- Reaction conditions: Typically, sulfuric acid or other strong acids catalyze the esterification at reflux temperature.

- Advantages: Simple, high-yielding, and scalable.

- Limitations: Requires pure acid precursor and careful control to avoid side reactions.

Radical Bromination Followed by Substitution (Indirect Route)

According to research on heteroaromatic substrates, methyl 4-methylthiophene-2-carboxylic acid can be subjected to radical bromination at the methyl group to form bromomethyl intermediates, which can then be converted to the ester via nucleophilic substitution or further functionalization steps.

- Key step: Radical bromination using N-bromosuccinimide (NBS) or similar reagents.

- Subsequent steps: Bromomethyl intermediate can be transformed into the methyl ester or other derivatives.

- Reference: This method is part of a multi-step synthesis for complex derivatives but can be adapted for methyl ester preparation.

Synthesis from Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate

A notable synthetic route involves the preparation of methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate as a precursor, which can be oxidized or further functionalized to yield this compound.

- Typical reaction: Methacrylic acid methyl ester reacts with thioglycolic acid methyl ester in the presence of piperidine, followed by treatment with sodium methylate in methanol.

- Industrial relevance: This method is scalable and allows for high purity product isolation by extraction and distillation.

- Yield and purity: Optimized for industrial standards with good reproducibility.

Chlorosulfonation and Derivative Preparation

While focused on this compound, related compounds such as methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate are prepared via chlorosulfonation of the this compound precursor.

- Reagents: Chlorosulfonic acid under controlled temperature and concentration.

- Process: Large-scale reactors optimize reaction time and temperature for selective substitution.

- Purification: Crystallization or distillation to achieve high purity.

- Relevance: Highlights the robustness of this compound as a synthetic intermediate.

| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Methylthiophene-2-carboxylic acid | Methanol, acid catalyst, reflux | High | Direct esterification, simple and scalable |

| 2 | Methyl 4-methylthiophene-2-carboxylic acid | Radical bromination (NBS), substitution | Moderate | Multi-step, useful for derivative synthesis |

| 3 | Methacrylic acid methyl ester + thioglycolic acid methyl ester | Piperidine, sodium methylate, methanol | High | Industrially relevant, high purity |

| 4 | 4-Methyl-3-oxotetrahydrothiophene methyl ester | FeCl3, triazine, hydroxylamine hydrochloride, NH4OH | 96.5 | Amino derivative synthesis, high yield |

| 5 | This compound | Chlorosulfonic acid (for derivatives) | Variable | Industrial chlorosulfonation for derivatives |

- The direct esterification method remains the most straightforward and widely used for preparing this compound due to its simplicity and efficiency.

- Radical bromination routes provide versatility for further functionalization but involve more steps and moderate yields.

- The use of oxime intermediates and hydroxylamine salts in polar solvents offers a high-yielding alternative for amino-substituted thiophene derivatives, which can be adapted for ester synthesis.

- Industrial methods emphasize reaction control and purification techniques to ensure product quality, especially when preparing derivatives for pharmaceutical applications.

- The choice of method depends on the desired scale, purity, and downstream applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-methylthiophene-2-carboxylate can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced by other groups. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-methylthiophene-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to interact with specific biological pathways, making it valuable in the development of:

- Antimicrobial Agents: Research indicates that derivatives of this compound exhibit strong antimicrobial activity against a range of pathogens. For instance, a study published in the Journal of Medicinal Chemistry highlighted the correlation between structural modifications of thiophene compounds and enhanced antimicrobial potency.

- Anticancer Drugs: In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines, including breast and lung cancers. The mechanism involves apoptosis induction, evidenced by increased caspase activity.

- Neuroprotective Agents: Investigations into neurodegenerative diseases suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in treating conditions like Parkinson's and Alzheimer's diseases.

Agricultural Chemicals

This compound is also utilized in formulating agrochemicals. Its efficacy in enhancing crop protection products is noteworthy:

- Pesticides and Herbicides: this compound is incorporated into agricultural formulations to improve effectiveness against pests and diseases. Its role as a building block for herbicidally active compounds has been documented in several patent applications .

Material Science

In material science, this compound is explored for its unique electronic properties:

- Conductive Materials: The compound's potential in developing new materials for electronics is under investigation, particularly for applications requiring improved conductivity .

Organic Synthesis

As a building block in organic synthesis, this compound allows chemists to create more complex molecules efficiently:

- Synthesis of Heterocyclic Compounds: this compound is essential for synthesizing various heterocycles, which are critical in many biochemical processes .

Colorants and Dyes

The compound is also being studied for its application in producing vibrant colorants and dyes:

- Textiles and Coatings: Its use as a sustainable alternative to traditional dyes offers promising avenues for environmentally friendly textile production .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity and utility of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Strong correlation between structural modifications and increased antimicrobial potency. |

| Anticancer Research | Significant reduction in cell viability in breast and lung cancer cell lines. |

| Neuroprotective Effects | Protection against oxidative stress-induced neuronal damage. |

Mechanism of Action

The mechanism of action of methyl 4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which is the mechanism by which some anesthetics exert their effects . Additionally, these compounds may interact with enzymes or receptors involved in inflammatory pathways, contributing to their anti-inflammatory properties .

Comparison with Similar Compounds

Methyl 3-methylthiophene-2-carboxylate

- Structural Differences : The methyl group resides at the 3-position instead of the 4-position.

- Synthetic Yield : Both isomers are synthesized together, with the 4-methyl isomer (17b) dominating (~80% ratio) .

- Reactivity : Positional isomerism influences regioselectivity in electrophilic substitution reactions. For example, the 4-methyl isomer may direct incoming electrophiles to the 5-position, while the 3-methyl isomer favors the 4-position.

Methyl 4-bromothiophene-2-carboxylate (CAS: 62224-16-2)

- Substituent Effects : Bromine at the 4-position enhances electrophilicity compared to the methyl group, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Molecular Weight : Higher molecular weight (221.07 g/mol vs. 156.19 g/mol for the methyl analogue) due to bromine’s atomic mass .

- Applications : Used in synthesizing π-conjugated materials, whereas the methyl derivative is more common in drug intermediates.

Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate (CAS: 423768-46-1)

- Functional Groups : The chlorosulfonyl group introduces strong electron-withdrawing effects, drastically altering solubility (slightly soluble in chloroform and DMSO) and reactivity compared to the parent compound .

- Applications : Serves as a precursor for sulfonamide drugs, unlike the methyl ester, which is typically used in esterification or amidation reactions.

Comparative Data Table

Biological Activity

Methyl 4-methylthiophene-2-carboxylate (MMTC) is an organic compound that has garnered interest in various scientific fields, particularly in biology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Overview of this compound

- Chemical Formula : C7H8O2S

- Molecular Weight : 156.21 g/mol

- CAS Number : 28686-90-0

MMTC is a thiophene derivative known for its diverse chemical properties and potential biological applications. It can be synthesized through various methods, including condensation reactions and the Paal–Knorr synthesis, which are crucial for producing high-purity compounds for research purposes.

Antimicrobial Properties

MMTC has shown promising antimicrobial activity against various pathogens. Studies indicate that thiophene derivatives, including MMTC, can inhibit the growth of bacteria and fungi. The mechanism often involves the disruption of microbial cell membrane integrity or interference with metabolic processes .

Anticancer Potential

Research has identified that methyl thiophene derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. MMTC's specific interaction with cellular pathways related to cell proliferation and apoptosis has been documented, suggesting its potential as a lead compound in cancer therapy .

The biological activity of MMTC can be attributed to several mechanisms:

- Voltage-Gated Sodium Channel Blockade : Similar to other thiophene derivatives, MMTC may act as a blocker of voltage-gated sodium channels, a mechanism that underlies its anesthetic properties.

- Gene Expression Modulation : MMTC influences gene expression related to cell signaling pathways, which can affect cellular responses to stress and damage.

Study 1: Antimicrobial Activity Assessment

A study examined the antimicrobial effects of MMTC against various bacterial strains. Results showed significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This study highlights MMTC's potential as an antimicrobial agent in pharmaceutical applications.

Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines revealed that MMTC induces apoptosis through the activation of caspase pathways. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Caspase activation |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 28 | Apoptosis induction |

These results suggest that MMTC could be developed further as an anticancer therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of MMTC, it is beneficial to compare it with other thiophene derivatives:

| Compound | Biological Activity | Notable Properties |

|---|---|---|

| Suprofen | Anti-inflammatory | Nonsteroidal |

| Articaine | Anesthetic | Dental use |

| Tipepidine | Antitussive | Cough suppressant |

MMTC stands out due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to these similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.